![molecular formula C15H15N7O4 B3015498 (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-57-9](/img/structure/B3015498.png)

(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

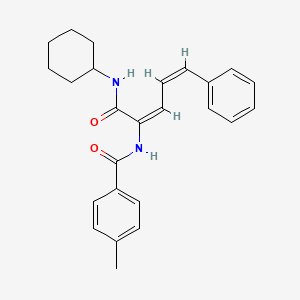

The compound (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide belongs to a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are often used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Anticancer Properties

(E)-N’-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide: belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which has shown promise as anticancer agents. Specifically, compound H12 derived from this structure demonstrated potent antiproliferative activity against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7. Its IC50 values (concentration required for 50% inhibition) were 9.47 μM, 9.58 μM, and 13.1 μM, respectively, surpassing those of the positive control drug 5-Fu . The compound achieved this effect by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. Additionally, it induced cell apoptosis and G2/M phase arrest, making it a valuable hit compound for further anticancer drug development.

Tubulin Inhibition

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been investigated for its potential as a tubulin inhibitor. Tubulin plays a crucial role in cell division, and compounds that disrupt microtubule dynamics can inhibit cancer cell growth. Further studies could explore the specific effects of this compound on tubulin polymerization and mitotic spindle formation .

LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator associated with cancer progression. Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against LSD1. Investigating whether our compound interacts with LSD1 could provide insights into its epigenetic effects .

CDK2 Modulation

Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression. Certain [1,2,4]triazolo[1,5-a]pyrimidines exhibit CDK2 inhibitory properties. Evaluating our compound’s impact on CDK2 activity could reveal its potential as a cell cycle regulator .

Bioisosteric Potential

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored as a bioisostere for purines, carboxylic acids, and N-acetylated lysine. Understanding its bioisosteric properties can guide further modifications for drug design .

Eco-Friendly Synthesis

Beyond its biological applications, the compound’s synthesis method is noteworthy. Researchers have established a catalyst-free, additive-free, and eco-friendly approach for synthesizing [1,2,4]triazolo[1,5-a]pyrimidines under microwave conditions . This green chemistry approach aligns with sustainable practices.

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

properties

IUPAC Name |

N-methoxy-N'-[7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O4/c1-10(26-12-5-3-11(4-6-12)22(23)24)13-7-8-16-15-19-14(20-21(13)15)17-9-18-25-2/h3-10H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWIRGHDTWOGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)

![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)